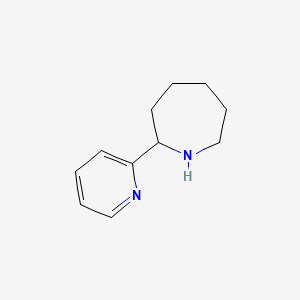

2-(Pyridin-2-yl)azepane

Descripción general

Descripción

This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromopyridine with hexamethyleneimine under basic conditions to form the desired azepane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.

Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); reaction temperature25-60°C.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-(Pyridin-2-yl)azepane has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that derivatives of this compound can serve as inhibitors for specific enzymes and receptors, impacting metabolic pathways relevant to diseases.

Anticancer Properties

A notable application of this compound derivatives is in the treatment of cell proliferative disorders, including cancer. For instance, certain substituted 2-aminopyridines have shown efficacy in treating conditions such as rheumatoid arthritis and restenosis by inhibiting cell cycle progression in normal cells and selectively targeting serine/threonine kinases like cyclin-dependent kinase 4 and cyclin-dependent kinase 6 .

Antimicrobial Activity

The compound has also demonstrated antibacterial properties. A study synthesized a series of imidazo[1,2-a]pyridine derivatives that exhibited significant antibacterial activity against various pathogens, suggesting that similar azepane derivatives could be explored for their antimicrobial potential .

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of this compound derivatives, which may be beneficial in treating inflammatory diseases. The ability of these compounds to modulate inflammatory responses positions them as candidates for drug development aimed at managing chronic inflammatory conditions .

Case Study: Cancer Treatment

A patent describes the synthesis of novel compounds based on this compound that exhibited improved selectivity for cancer-related kinases. The compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro and showed promising results in preclinical models .

Case Study: Antibacterial Screening

In another study, a library of azepane derivatives was screened against multiple bacterial strains. Compounds derived from this compound were among those that showed significant antibacterial activity, leading to further investigations into their mechanism of action and potential as new antibiotics .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis . Additionally, the compound may interact with other cellular pathways, such as those involving reactive oxygen species and mitochondrial function .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its anti-fibrotic and antimicrobial activities.

Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-(Pyridin-2-yl)azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Unlike pyrrolidine derivatives, which have a five-membered ring, this compound offers a larger ring size that can accommodate different substituents and functional groups, enhancing its versatility in chemical synthesis and drug development .

Actividad Biológica

2-(Pyridin-2-yl)azepane is a heterocyclic compound characterized by a seven-membered azepane ring with a pyridine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-cancer, and anti-fibrotic properties. The following sections detail the biological activity of this compound, supported by research findings and data tables.

The molecular formula of this compound is CHN, indicating the presence of two nitrogen atoms which contribute to its unique chemical reactivity and biological interactions. The compound belongs to a class of bicyclic compounds that are significant in various therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains. For instance, studies indicate that certain pyridine and azepane derivatives can effectively inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents.

Anti-Cancer Activity

One of the most promising aspects of this compound is its anti-cancer activity . A study highlighted that novel derivatives synthesized from this compound demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4. These inhibitors are crucial in regulating cell proliferation and have potential applications in treating various cancers . The following table summarizes relevant findings:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound derivatives | CDK Inhibition | Potent inhibitors of CDK4, useful for cancer therapy |

| Novel pyrimidine derivatives | Anti-fibrotic | Better efficacy than existing drugs like Pirfenidone |

Anti-Fibrotic Activity

In addition to its anti-cancer properties, this compound has been evaluated for anti-fibrotic activity . A study synthesized novel derivatives that were tested against hepatic stellate cells (HSC-T6). Fourteen compounds exhibited superior anti-fibrotic activities compared to established treatments, suggesting a promising avenue for further research in fibrotic diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitrogen atoms in its structure play a crucial role in binding interactions with enzymes and receptors. For instance, the compound's interaction with cyclin-dependent kinases helps regulate cell cycle progression, highlighting its potential in cancer therapy .

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound derivatives:

- Cancer Therapy : In vitro studies demonstrated that specific derivatives induced apoptosis in cancer cell lines more effectively than standard chemotherapeutics like bleomycin .

- Antimicrobial Testing : A series of compounds derived from this compound were tested against common pathogens, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .

Propiedades

IUPAC Name |

2-pyridin-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGQPLKNWNWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403369 | |

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-97-0 | |

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.